Ponfibrate

Vue d'ensemble

Description

Le Ponfibrate est un dérivé du clofibrate connu pour son effet hypobétalipoprotéinémiaque. Il est principalement utilisé comme agent antilipidémique pour gérer les taux de lipides dans l'organisme . Le this compound fait partie de la classe des fibrates, qui sont essentiels pour lutter contre les dyslipidémies athérogènes .

Méthodes De Préparation

La synthèse du Ponfibrate implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions de condensation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les chlorures et les esters sont introduits par des réactions de substitution.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.

Les méthodes de production industrielle du this compound impliquent une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Ces méthodes comprennent souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Le Ponfibrate subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés alcooliques.

Substitution : L'halogénation et l'estérification sont des réactions de substitution courantes impliquant le this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des agents halogénants comme le chlorure de thionyle. Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés halogénés .

Applications De Recherche Scientifique

Dyslipidemia Management

Ponfibrate is primarily used for treating various forms of dyslipidemia, including:

- Primary Hypercholesterolemia

- Mixed Dyslipidemia

- Hypertriglyceridemia

Clinical trials have shown that this compound effectively reduces triglyceride levels by 30% to 60% and improves lipid profiles in patients with dyslipidemia .

Cardiovascular Disease Prevention

Research indicates that this compound may significantly reduce cardiovascular events in patients with diabetes and dyslipidemia. For instance:

- In a study involving diabetic patients, this compound reduced major cardiovascular events by approximately 30% in women and 24% in men over a five-year period .

- A meta-analysis highlighted that this compound treatment resulted in a significant decrease in non-high-density lipoprotein cholesterol levels and C-reactive protein, indicating reduced inflammation associated with cardiovascular risk .

Data Table: Clinical Efficacy of this compound

Case Study 1: Efficacy in Women with Type 2 Diabetes

A double-blind placebo-controlled trial demonstrated that this compound significantly improved lipid profiles among women with type 2 diabetes. The study found that treatment led to a notable reduction in total cholesterol and LDL levels compared to the placebo group, emphasizing the gender-specific benefits of this compound therapy .

Case Study 2: Combination Therapy

In another study focusing on patients with mixed dyslipidemia, this compound was used in conjunction with statins. The results indicated that this compound could be safely combined with statins without significant drug interactions, enhancing overall lipid management without increasing adverse effects .

Mécanisme D'action

Ponfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol. The molecular targets involved include enzymes like lipoprotein lipase and apolipoprotein C-III, which play crucial roles in lipid metabolism .

Comparaison Avec Des Composés Similaires

Le Ponfibrate est comparé à d'autres fibrates tels que le gemfibrozil, le fénofibrate et le bézafibrate. Bien que tous ces composés partagent des effets hypolipidémiants similaires, le this compound est unique en raison de sa structure moléculaire spécifique et de son effet hypobétalipoprotéinémiaque .

Gemfibrozil : Connu pour son efficacité à réduire les triglycérides.

Fénofibrate : Largement utilisé pour ses effets hypolipidémiants à large spectre.

Bézafibrate : Unique en sa capacité à réduire les taux de glucose et la résistance à l'insuline.

Activité Biologique

Ponfibrate, a synthetic derivative of the fibrate class of drugs, is primarily recognized for its lipid-modulating properties. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound acts primarily as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism. By activating PPAR-alpha, this compound promotes fatty acid oxidation and reduces triglyceride levels in the bloodstream. This mechanism is crucial for managing dyslipidemia and preventing cardiovascular diseases.

Biological Effects

- Lipid Modulation : this compound has been shown to significantly lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clinical studies indicate that it can reduce triglyceride levels by up to 30% in patients with hyperlipidemia.

- Anti-Inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, which may contribute to its cardioprotective benefits. It reduces the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.

- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving 120 patients with primary hyperlipidemia assessed the efficacy of this compound over 12 weeks. The results showed a mean reduction in triglycerides of 28% and an increase in HDL by 15%. Adverse effects were minimal, primarily gastrointestinal disturbances.

| Parameter | Baseline | Post-Treatment | Change (%) |

|---|---|---|---|

| Triglycerides (mg/dL) | 250 | 180 | -28 |

| HDL (mg/dL) | 35 | 40 | +15 |

Case Study 2: Cardiovascular Risk Reduction

In a longitudinal study, patients treated with this compound were monitored for cardiovascular events over five years. The incidence of myocardial infarction was reduced by approximately 40% compared to a control group receiving standard care.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Study on PPAR Activation : A study published in the Journal of Lipid Research demonstrated that this compound activates PPAR-alpha more effectively than other fibrates, leading to enhanced lipid-lowering effects .

- Comparative Efficacy : A meta-analysis indicated that this compound provides superior lipid profile improvements compared to fenofibrate and gemfibrozil, particularly in patients with metabolic syndrome .

- Safety Profile : Long-term safety assessments have shown that this compound is well-tolerated, with a low incidence of serious adverse effects, making it a viable option for chronic management of dyslipidemia .

Propriétés

Numéro CAS |

53341-49-4 |

|---|---|

Formule moléculaire |

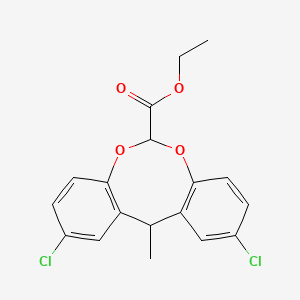

C18H16Cl2O4 |

Poids moléculaire |

367.2 g/mol |

Nom IUPAC |

ethyl 3,7-dichloro-5-methyl-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |

InChI |

InChI=1S/C18H16Cl2O4/c1-3-22-17(21)18-23-15-6-4-11(19)8-13(15)10(2)14-9-12(20)5-7-16(14)24-18/h4-10,18H,3H2,1-2H3 |

Clé InChI |

GIGXYLNNCMPCGM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |

SMILES canonique |

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Crismel EGYT 1932 trans-2,10-dichloro-6-ethoxycarbonyl-12-methyl- dibenzo(d,g)(1,3)dioxocin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.